3-(3-Chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(3-Chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid, also known as DCPA, is a molecule that has gained considerable attention due to its potential. It has a molecular weight of 256.69 . The IUPAC name for this compound is (2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13ClO4/c1-3-17-10-7-8(4-5-11(14)15)6-9(13)12(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Phenolic compounds like Chlorogenic Acid and its derivatives have been extensively studied for their health-promoting properties, including antioxidant and anti-inflammatory activities. These compounds are part of the hydroxycinnamic acid family and exhibit significant potential in treating metabolic syndrome, showcasing anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Jesús Santana-Gálvez et al., 2017). This suggests that 3-(3-Chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid, with its phenolic structure, might also offer similar bioactive properties, potentially useful in developing nutraceuticals and food additives with health benefits.
Role in Disease Prevention and Treatment
The pharmacological review of Chlorogenic Acid (CGA) emphasizes its diverse biological and therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA's modulation of lipid metabolism and glucose in metabolic disorders highlights its potential in treating diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018). These insights suggest that structurally similar compounds, such as this compound, could be explored for their efficacy in disease prevention and treatment, leveraging their pharmacological properties.
Applications in Environmental and Material Sciences
Research on Phosphonic acid and its applications across various fields, including chemistry, biology, and physics, reveals the utility of phosphorus-containing compounds in drug development, bone targeting, and the design of supramolecular materials (C. M. Sevrain et al., 2017). This broad range of applications indicates potential research avenues for this compound in similar domains, particularly in the development of novel materials and biomedical applications.
Safety and Hazards
Properties
IUPAC Name |
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-17-12-9(13)6-8(4-5-11(14)15)7-10(12)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDNBQOBTHKYFY-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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